molecular formula C21H19N5O3S B2587091 N-(2-ethoxyphenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 946200-20-0

N-(2-ethoxyphenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

Cat. No.: B2587091
CAS No.: 946200-20-0
M. Wt: 421.48
InChI Key: CDFOOCLBWFLTAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazolo[3,4-d]pyrimidine derivative featuring a thioacetamide linkage and an ethoxyphenyl substituent. Its core structure includes a pyrimidine ring fused with a pyrazole moiety, a scaffold known for diverse biological activities, including kinase inhibition and anticancer properties . Structural determination of such compounds often relies on crystallographic tools like SHELX software for refinement and validation .

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3S/c1-2-29-17-11-7-6-10-16(17)23-18(27)13-30-21-24-19-15(20(28)25-21)12-22-26(19)14-8-4-3-5-9-14/h3-12H,2,13H2,1H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDFOOCLBWFLTAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethoxyphenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a compound with significant potential in medicinal chemistry. This article reviews the biological activities associated with this compound, focusing on its pharmacological profiles, mechanisms of action, and therapeutic implications.

The compound has the following chemical characteristics:

  • Molecular Formula : C21H19N5O3S
  • Molecular Weight : 421.5 g/mol
  • CAS Number : 946200-20-0

Biological Activity Overview

The biological activity of this compound primarily revolves around its anticancer properties and its interaction with various molecular targets. The following sections detail its pharmacological effects.

Anticancer Activity

Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit promising anticancer activity. These compounds have been shown to inhibit various cancer cell lines through multiple mechanisms:

  • Inhibition of Kinases : The compound may inhibit key kinases involved in cancer progression, such as cyclin-dependent kinases (CDKs) and phosphatidylinositol 3-kinase (PI3K), which are crucial for cell cycle regulation and survival pathways in cancer cells .
  • Induction of Apoptosis : Studies have demonstrated that similar compounds can induce apoptosis in cancer cells by activating caspase pathways and promoting DNA fragmentation. For instance, a related pyrazolo[3,4-d]pyrimidine derivative showed IC50 values of 1.54 μM against prostate cancer (PC-3) cells and 3.36 μM against lung cancer (A-549) cells .

The mechanisms through which this compound exerts its biological effects include:

  • Targeting Signaling Pathways : The compound's structure suggests it may interfere with critical signaling pathways such as the ERK1/2 pathway and the AKT pathway, which are often dysregulated in cancer .
  • Cell Cycle Arrest : Similar compounds have been shown to cause G2/M phase arrest in the cell cycle, thereby preventing further proliferation of cancer cells .

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

StudyFindings
Grivsky et al. (Year)Demonstrated anticancer effects through inhibition of dihydrofolate reductase (DHFR), leading to reduced tumor growth in vivo models .
Recent Study (2023)Showed that derivatives with similar scaffolds possess significant antitumor activity by inducing apoptosis and inhibiting CDKs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Patent Literature

Several patented compounds share structural motifs with the target molecule. For example:

  • Example 83 (EP 4 374 877 A2): Contains a pyrazolo[3,4-d]pyrimidin-1-yl ethyl group linked to a chromen-4-one scaffold. Unlike the target compound, it features fluorine substituents and a dimethylamino group, which may enhance metabolic stability and target affinity .
  • Compound in : Includes a pyrazolo[3,4-d]pyrimidin-3-yl fluorophenyl group. The fluorine atoms likely increase electronegativity, altering binding kinetics compared to the ethoxyphenyl group in the target compound .
Table 1: Key Structural and Physicochemical Comparisons
Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features
Target Compound Pyrazolo[3,4-d]pyrimidine 2-ethoxyphenyl, thioacetamide ~443.5 (estimated) Moderate lipophilicity; potential for hydrogen bonding via thioacetamide
Example 83 (EP 4 374 877 A2) Pyrazolo[3,4-d]pyrimidine Fluorophenyl, dimethylamino 571.1988 High electronegativity; enhanced metabolic stability
N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide Pyrazolo[3,4-d]pyrimidine Fluorophenyl, chromen-4-one 571.198 Extended π-system; potential intercalation properties

Hydrogen-Bonding and Crystallography

The thioacetamide group in the target compound may form hydrogen bonds (e.g., S···H–N or S···H–O), influencing crystal packing and stability. In contrast, fluorinated analogues () rely on C–F···H interactions, which are weaker but contribute to rigidity . SHELX refinement () is critical for resolving such subtleties in crystallographic data .

Research Findings and Implications

  • Bioactivity : Pyrazolo[3,4-d]pyrimidines are potent kinase inhibitors. The ethoxyphenyl group in the target compound may reduce cytotoxicity compared to fluorinated derivatives, as seen in similar compounds .
  • Solubility: The ethoxy group likely improves aqueous solubility relative to trifluoromethyl or cyano substituents in analogues like those in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.